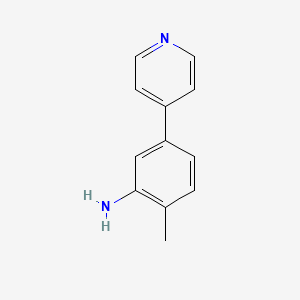

2-Methyl-5-(pyridin-4-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-pyridin-4-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCQHDWIGRRRNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CC=NC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: Strategic Importance of the 2-Methyl-5-(pyridin-4-yl)aniline Scaffold

An in-depth technical guide on the synthesis and characterization of 2-Methyl-5-(pyridin-4-yl)aniline, designed for researchers, scientists, and drug development professionals.

The 2-Methyl-5-(pyridin-4-yl)aniline moiety is a bifunctional molecular scaffold of significant interest in medicinal chemistry and materials science.[1] It incorporates a nucleophilic aniline ring, amenable to a wide range of derivatization reactions, and a basic pyridine ring, which can engage in hydrogen bonding and metal coordination. This unique combination makes it a valuable building block for synthesizing complex molecules, particularly kinase inhibitors and other targeted therapeutics where the 4-arylpyridine structure is a prevalent motif.[2]

This guide provides a comprehensive, field-proven framework for the synthesis, purification, and detailed characterization of 2-Methyl-5-(pyridin-4-yl)aniline. The methodologies are presented with an emphasis on the underlying chemical principles, potential challenges, and troubleshooting strategies to ensure reproducible and high-purity outcomes.

Part 1: Synthetic Strategy and Mechanistic Considerations

The most robust and modular approach for constructing the C-C bond between the aniline and pyridine rings is the Suzuki-Miyaura cross-coupling reaction.[3][4] This palladium-catalyzed reaction offers high functional group tolerance and typically proceeds in good yields.[5] The general transformation is depicted below:

Reaction Scheme:

Where Ar is the 2-methylphenyl group and Py is the 4-pyridinyl group.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is critical for optimizing reaction conditions and troubleshooting suboptimal results.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br) of the aryl halide, forming a Pd(II) complex.

-

Transmetalation: The organic group from the organoboron species (the pyridine ring) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final C-C bond and regenerating the active Pd(0) catalyst.[6]

Caption: A streamlined workflow for the synthesis and purification process.

Synthesis Procedure

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-bromo-2-methylaniline (1.0 mmol, 1.0 equiv.), pyridine-4-boronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

-

Solvent Addition and Degassing: Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Bubble argon or nitrogen gas through the solution for 15-20 minutes to ensure an inert atmosphere. This step is critical as the Pd(0) catalyst is oxygen-sensitive. [8]3. Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 0.05 equiv.) to the flask. The mixture may change color upon addition of the catalyst.

-

Reaction: Heat the reaction mixture to 95 °C and stir vigorously overnight (12-16 hours).

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.

Workup and Purification

-

Cooling and Dilution: Allow the reaction mixture to cool to room temperature. Dilute with deionized water (20 mL) and ethyl acetate (20 mL).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with ethyl acetate (2 x 20 mL).

-

Washing: Combine the organic layers and wash with brine (1 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Column Chromatography: Purify the crude residue by flash column chromatography on silica gel.

-

Expert Insight: Amines can exhibit peak tailing and poor recovery on standard silica gel due to interaction with acidic silanol groups. To mitigate this, pre-treat the silica gel with a solvent mixture containing a small amount of triethylamine (e.g., 1%) or include ~0.5-1% triethylamine in the chromatography eluent. [9]A typical eluent system would be a gradient of ethyl acetate in hexanes.

-

-

Final Product: Collect the fractions containing the desired product (visualized by TLC) and concentrate to yield 2-Methyl-5-(pyridin-4-yl)aniline as a solid.

Part 3: Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound.

Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | [10] |

| Molecular Weight | 184.24 g/mol | [10] |

| Physical Form | Solid | |

| Storage Temp. | Room temperature, protect from light | [1] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is the primary tool for structural confirmation. The expected signals are:

-

Pyridine Protons: Two sets of doublets in the aromatic region, typically downfield due to the electron-withdrawing nature of the nitrogen. Expect signals around δ 8.6-8.7 ppm (protons ortho to N) and δ 7.3-7.4 ppm (protons meta to N).

-

Aniline Protons: Three signals in the aromatic region. The proton between the methyl and amino groups will likely be a doublet, the proton ortho to the amino group a doublet of doublets, and the proton ortho to the methyl group a singlet or narrow doublet. These typically appear between δ 6.7-7.2 ppm.

-

Amine Protons (-NH₂): A broad singlet, typically around δ 3.7-4.0 ppm. The chemical shift can vary with concentration and solvent.

-

Methyl Protons (-CH₃): A sharp singlet around δ 2.1-2.2 ppm.

-

-

¹³C NMR (101 MHz, CDCl₃): The carbon spectrum will confirm the number of unique carbon environments.

-

Expect 10 distinct signals in the aromatic region (some may overlap). Pyridine carbons will be in the range of δ 120-150 ppm, with the carbons adjacent to the nitrogen being the most downfield.

-

The methyl carbon will appear as a sharp signal upfield, around δ 17-18 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Method: Electrospray Ionization (ESI) is typically used for this type of molecule.

-

Expected Ion: In positive ion mode (ESI+), the primary observed ion will be the protonated molecule [M+H]⁺.

-

Calculated m/z: 185.1073 (for [C₁₂H₁₃N₂]⁺)

-

Observed m/z: Should be within a few ppm of the calculated value in high-resolution mass spectrometry (HRMS). [11] Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic pair of medium-intensity peaks for the primary amine will be observed in the 3300-3500 cm⁻¹ region.

-

C-H Aromatic Stretch: Peaks will be observed just above 3000 cm⁻¹.

-

C=C and C=N Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

References

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. PubMed. Available from: [Link]

-

Synthesis and characterization of conducting substituted polyanilines. ScienceDirect. Available from: [Link]

-

Simple Amine/Pd(OAc)2-Catalyzed Suzuki Coupling Reactions of Aryl Bromides under Mild Aerobic Conditions. ACS Publications. Available from: [Link]

-

The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. Available from: [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

(PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. ResearchGate. Available from: [Link]

-

Synthesis of 2-benzyl N-substituted anilines via imine condensation–isoaromatization of (E)-2-arylidene-3-cyclohexenones and primary amines. Beilstein Journal of Organic Chemistry. Available from: [Link]

-

The structures of para substituted anilines and reference aromatic compounds. ResearchGate. Available from: [Link]

-

Suzuki reaction. Wikipedia. Available from: [Link]

-

2-Methyl-5-(2-methylpyrimidin-4-yl)aniline | C12H13N3. PubChem. Available from: [Link]

-

Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available from: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

-

Supplementary Material. The Royal Society of Chemistry. Available from: [Link]

-

Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... ResearchGate. Available from: [Link]

-

Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. PMC - PubMed Central. Available from: [Link]

-

(3-Amino-4-methylphenyl)boronic acid--hydrogen chloride (1/1). PubChem. Available from: [Link]

-

Photocatalyst-Free Decarboxylative Aminoalkylation of Imidazo[1,2- a]pyridines with N-Aryl Glycines Enabled by Visible Light. Supporting Information. Available from: [Link]

-

A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Organic Syntheses Procedure. Available from: [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Available from: [Link]

-

2-nitro-N-[(pyridin-4-yl)methyl]aniline. PubChem. Available from: [Link]

-

Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling. PMC - NIH. Available from: [Link]

-

Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. ResearchGate. Available from: [Link]

-

2-methyl-5-[(pyridin-2-yl)methyl]aniline. PubChem. Available from: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available from: [Link]

-

(PDF) Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. ResearchGate. Available from: [Link]

-

Mass spectra of aniline with different ionization methods. ResearchGate. Available from: [Link]

- US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine. Google Patents.

-

FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA... ResearchGate. Available from: [Link]

-

2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. MDPI. Available from: [Link]

-

Aniline. NIST WebBook. Available from: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. Synthesis and Antiproliferative Activity of 2,6-Disubstituted Imidazo[4,5-b]pyridines Prepared by Suzuki Cross Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Yoneda Labs [yonedalabs.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Methyl-5-(pyridin-4-yl)aniline | 761441-12-7 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 2-Methyl-5-(pyridin-4-yl)aniline: A Key Building Block in Modern Drug Discovery

This technical guide provides a comprehensive overview of 2-Methyl-5-(pyridin-4-yl)aniline (CAS Number: 761441-12-7), a heterocyclic aromatic amine of significant interest to researchers, scientists, and drug development professionals. This document delves into the core chemical and physical properties, a detailed synthetic protocol, reactivity, potential applications in medicinal chemistry, and essential safety and handling information. The insights provided herein are grounded in established scientific principles and supported by authoritative references to empower researchers in leveraging this versatile molecule for the design and synthesis of novel therapeutic agents.

Core Properties and Characterization

2-Methyl-5-(pyridin-4-yl)aniline is an aromatic organic compound featuring a molecular scaffold that combines a substituted aniline moiety with a 4-pyridinyl ring. This unique structure, with both an electron-donating amino group and a basic heteroaromatic pyridine ring, makes it a valuable bifunctional building block in organic synthesis and medicinal chemistry.[1]

Physicochemical Properties

A summary of the key physicochemical properties of 2-Methyl-5-(pyridin-4-yl)aniline is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 761441-12-7 | |

| Molecular Formula | C₁₂H₁₂N₂ | |

| Molecular Weight | 184.24 g/mol | |

| Appearance | Solid, Dark yellow | |

| Melting Point | 146 - 151 °C | |

| Boiling Point | 357.2 ± 30.0 °C at 760 mmHg | |

| Purity | Typically ≥95% | |

| InChI Code | 1S/C12H12N2/c1-9-2-3-11(8-12(9)13)10-4-6-14-7-5-10/h2-8H,13H2,1H3 | |

| InChI Key | OSCQHDWIGRRRNY-UHFFFAOYSA-N |

Structural Representation

The chemical structure of 2-Methyl-5-(pyridin-4-yl)aniline is depicted below.

Caption: Synthetic workflow for 2-Methyl-5-(pyridin-4-yl)aniline.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

The following protocol is a representative procedure for the synthesis of 2-Methyl-5-(pyridin-4-yl)aniline, adapted from established methods for similar Suzuki-Miyaura cross-coupling reactions. [2][3][4] Materials:

-

5-Bromo-2-methylaniline

-

Pyridine-4-boronic acid

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

-

Base (e.g., potassium carbonate [K₂CO₃])

-

Solvent system (e.g., 1,4-dioxane and deionized water)

-

Inert gas (Argon or Nitrogen)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a Schlenk flask, add 5-bromo-2-methylaniline (1.0 eq), pyridine-4-boronic acid (1.2 eq), and potassium carbonate (2.5 eq).

-

Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq). Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale of the bromoaniline, use 4 mL of 1,4-dioxane and 1 mL of water).

-

Reaction: Stir the reaction mixture vigorously at 85-95 °C. The reaction progress should be monitored by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

-

Extraction: Transfer the filtrate to a separatory funnel and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-Methyl-5-(pyridin-4-yl)aniline.

Reactivity Profile

The reactivity of 2-Methyl-5-(pyridin-4-yl)aniline is dictated by its two primary functional groups: the primary aromatic amine and the pyridine ring.

-

Aniline Moiety: The primary amine is nucleophilic and can undergo a variety of reactions, including acylation, alkylation, sulfonylation, and diazotization. The methyl group on the aniline ring is an electron-donating group, which can influence the reactivity and regioselectivity of these reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated or alkylated to form pyridinium salts. It can also act as a ligand to coordinate with metal centers.

Applications in Drug Discovery and Medicinal Chemistry

2-Methyl-5-(pyridin-4-yl)aniline serves as a crucial synthetic intermediate in the development of pharmacologically active agents, particularly kinase inhibitors. [1]The pyridinyl-aniline scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with biological targets such as protein kinases.

The pyridine nitrogen can act as a hydrogen bond acceptor, often forming a critical interaction with the "hinge region" of the kinase ATP-binding pocket. The aniline nitrogen provides a convenient point for chemical modification, allowing for the introduction of various side chains that can target other regions of the ATP pocket, thereby enhancing potency and selectivity.

Role as a Kinase Inhibitor Scaffold

The diagram below illustrates a simplified, generic signaling pathway for a receptor tyrosine kinase (RTK), a common target for inhibitors derived from pyridinyl-aniline scaffolds.

Caption: Generic RTK signaling pathway targeted by kinase inhibitors.

Safety, Handling, and Storage

Proper handling and storage of 2-Methyl-5-(pyridin-4-yl)aniline are essential to ensure the safety of laboratory personnel and maintain the integrity of the compound.

Hazard Identification

This compound is classified as harmful and an irritant. The following hazard and precautionary statements are associated with it:

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Handling and Storage Recommendations

-

Handling: Use only in a well-ventilated area, preferably in a chemical fume hood. Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light. A storage temperature of 4°C is recommended.

Conclusion

2-Methyl-5-(pyridin-4-yl)aniline is a valuable and versatile building block in the field of medicinal chemistry. Its unique structural features make it an attractive starting material for the synthesis of complex molecules, particularly potent kinase inhibitors. While detailed experimental characterization data is not widely published, this technical guide provides a comprehensive overview of its known properties, a robust representative synthetic protocol, and its significant potential in drug discovery. Researchers and scientists can utilize the information presented herein to facilitate their research and development efforts in creating novel therapeutic agents.

References

-

PubChem. 2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. [Link]

-

Buchwald, S. L., et al. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Org. Lett. 2002, 4 (16), pp 2885–2888. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

Sources

Spectroscopic Analysis of 2-Methyl-5-(pyridin-4-yl)aniline: A Technical Guide for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Methyl-5-(pyridin-4-yl)aniline, a heterocyclic compound of significant interest in medicinal chemistry and drug development.[1] As a bifunctional molecule incorporating both an aniline and a pyridine moiety, its structural elucidation is paramount for its application as a synthetic intermediate, particularly in the development of kinase inhibitors.[1] This document details the theoretical underpinnings and practical application of key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy, for the unambiguous identification and purity assessment of this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide researchers with field-proven insights.

Introduction: The Structural Significance of 2-Methyl-5-(pyridin-4-yl)aniline

2-Methyl-5-(pyridin-4-yl)aniline (C₁₂H₁₂N₂) is a key building block in the synthesis of pharmacologically active molecules.[1] Its structure, featuring an electron-donating aniline group and a basic pyridine ring, allows for diverse chemical modifications, making it a valuable precursor for creating extensive compound libraries for biological screening.[1] The precise characterization of this molecule is a critical first step in any drug discovery cascade, ensuring the integrity of subsequent synthetic steps and the validity of biological data. Spectroscopic analysis provides a non-destructive and highly sensitive means to confirm the molecular structure, identify functional groups, and assess the purity of synthesized batches, which are all crucial aspects of quality assurance and regulatory compliance in the pharmaceutical industry.[2][3]

Molecular Structure and Key Spectroscopic Regions of Interest

A thorough understanding of the molecular structure is fundamental to predicting and interpreting its spectroscopic signatures. The key structural features of 2-Methyl-5-(pyridin-4-yl)aniline that will be probed by various spectroscopic methods are:

-

The Aniline Moiety: The primary amine (-NH₂) and the methyl (-CH₃) group on the benzene ring.

-

The Pyridine Moiety: The nitrogen-containing aromatic ring.

-

The Biaryl System: The linkage between the aniline and pyridine rings.

The following diagram illustrates the molecular structure and numbering convention that will be used for spectral assignments.

Caption: Molecular structure of 2-Methyl-5-(pyridin-4-yl)aniline.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Structural Blueprint

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of organic molecules in solution.[2][4] It provides information about the chemical environment, connectivity, and stereochemistry of atomic nuclei, particularly ¹H and ¹³C.[2]

¹H NMR Spectroscopy: Mapping the Proton Environment

Rationale for Experimental Choices: A high-field NMR spectrometer (e.g., 400 MHz or higher) is chosen to achieve better signal dispersion, which is crucial for resolving the complex aromatic region of this molecule. Deuterated chloroform (CDCl₃) is a common solvent for initial analysis; however, deuterated dimethyl sulfoxide (DMSO-d₆) can also be used, which may improve the resolution of the -NH₂ protons due to hydrogen bonding with the solvent.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.6 | Doublet | 2H | H-8, H-9 | Protons on the pyridine ring adjacent to the nitrogen are significantly deshielded. |

| ~7.5 | Doublet | 2H | H-10, H-11 | Protons on the pyridine ring. |

| ~7.2 | Singlet | 1H | H-6 | Aromatic proton on the aniline ring. |

| ~7.0 | Doublet | 1H | H-4 | Aromatic proton on the aniline ring. |

| ~6.8 | Doublet | 1H | H-3 | Aromatic proton on the aniline ring. |

| ~3.8 | Broad Singlet | 2H | -NH₂ | The chemical shift can vary with concentration and solvent. Exchange with D₂O will cause this signal to disappear.[5] |

| ~2.2 | Singlet | 3H | -CH₃ | Methyl protons on the aniline ring. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Methyl-5-(pyridin-4-yl)aniline in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

Probe: Standard broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Rationale for Experimental Choices: ¹³C NMR provides a count of the unique carbon environments in the molecule. A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, one for each carbon.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150 | C-9, C-11 | Carbons adjacent to the pyridine nitrogen are highly deshielded. |

| ~148 | C-1 | Carbon bearing the -NH₂ group. |

| ~145 | C-7 | Quaternary carbon of the pyridine ring attached to the aniline ring. |

| ~135 | C-5 | Quaternary carbon of the aniline ring attached to the pyridine ring. |

| ~130 | C-3 | Aromatic CH. |

| ~125 | C-2 | Quaternary carbon bearing the -CH₃ group. |

| ~121 | C-8, C-10 | Aromatic CHs of the pyridine ring. |

| ~118 | C-6 | Aromatic CH. |

| ~115 | C-4 | Aromatic CH. |

| ~17 | -CH₃ | Aliphatic methyl carbon. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument Setup:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer operating at the corresponding ¹³C frequency (~100 MHz).

-

Probe: Standard broadband probe.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Number of scans: 1024-4096 (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[6][7]

Rationale for Experimental Choices: Fourier Transform Infrared (FTIR) spectroscopy is the standard method due to its speed and sensitivity.[6] Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450-3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) | Primary amines typically show two distinct bands in this region.[5][8] |

| 3100-3000 | C-H stretch | Aromatic C-H | Characteristic of sp² C-H bonds in the benzene and pyridine rings. |

| 2950-2850 | C-H stretch | Aliphatic C-H | Characteristic of the sp³ C-H bonds in the methyl group. |

| ~1620 | N-H bend | Primary Amine (-NH₂) | Scissoring vibration of the primary amine.[8] |

| 1600-1450 | C=C and C=N stretch | Aromatic Rings | Multiple bands corresponding to the stretching vibrations within the aromatic rings. |

| 1335-1250 | C-N stretch | Aromatic Amine | Stretching vibration of the bond between the aromatic carbon and the nitrogen.[8] |

Experimental Protocol: FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrument Setup:

-

Spectrometer: FTIR spectrometer equipped with an ATR accessory.

-

-

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Wavenumber range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[9] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.[9]

Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like 2-Methyl-5-(pyridin-4-yl)aniline, and it will likely produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) is a higher-energy technique that will induce more fragmentation, providing valuable structural information.

Predicted Mass Spectrometry Data (ESI):

| m/z | Ion |

| 185.107 | [M+H]⁺ |

Predicted Fragmentation Pathways (EI):

The fragmentation of the molecular ion (M⁺˙ at m/z 184) will be influenced by the stability of the aromatic rings.[10] Key fragmentation pathways may include:

-

Loss of a methyl radical: [M - CH₃]⁺ at m/z 169.

-

Cleavage of the C-C bond between the rings.

-

Characteristic fragmentation of the pyridine and aniline rings.

Caption: A simplified potential fragmentation pathway for 2-Methyl-5-(pyridin-4-yl)aniline under EI-MS.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Instrument Setup:

-

Mass Spectrometer: A mass spectrometer equipped with an ESI source (e.g., a quadrupole or time-of-flight analyzer).

-

Ionization Mode: Positive ion mode.

-

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography (LC) system.

-

Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

-

Data Processing: The instrument software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons from the ground state to higher energy states.[4][7] It is particularly useful for analyzing compounds with chromophores, such as aromatic rings and conjugated systems.[4]

Rationale for Experimental Choices: The conjugated biaryl system in 2-Methyl-5-(pyridin-4-yl)aniline is expected to produce characteristic UV absorptions. The choice of solvent can influence the position of the absorption maxima (λₘₐₓ). Ethanol or methanol are common choices.

Predicted UV-Vis Absorption Data:

The UV-Vis spectrum of 2-Methyl-5-(pyridin-4-yl)aniline is expected to show absorptions characteristic of both the aniline and pyridine chromophores. Aniline itself shows a primary absorption band around 230 nm and a secondary band around 280 nm.[11] The extended conjugation in the target molecule will likely cause a bathochromic (red) shift of these absorptions to longer wavelengths.

-

λₘₐₓ₁: Expected around 240-260 nm, corresponding to π → π* transitions.

-

λₘₐₓ₂: Expected around 280-320 nm, corresponding to n → π* transitions and further π → π* transitions of the conjugated system.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol) to an absorbance value below 1.5.

-

Instrument Setup:

-

Spectrometer: A dual-beam UV-Vis spectrophotometer.

-

-

Data Acquisition:

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Scan the wavelength range from 200 to 400 nm.

-

-

Data Processing: The spectrum of absorbance versus wavelength is generated, from which the λₘₐₓ values can be determined.

Integrated Spectroscopic Analysis Workflow

A logical and efficient workflow is essential for the comprehensive characterization of a novel compound. The following diagram outlines a recommended workflow for the spectroscopic analysis of 2-Methyl-5-(pyridin-4-yl)aniline.

Caption: Recommended workflow for the spectroscopic analysis of 2-Methyl-5-(pyridin-4-yl)aniline.

Conclusion

The multifaceted spectroscopic approach detailed in this guide provides a robust framework for the definitive characterization of 2-Methyl-5-(pyridin-4-yl)aniline. By systematically applying NMR, IR, MS, and UV-Vis spectroscopy, researchers can confidently verify the identity, structure, and purity of this important synthetic intermediate. The integration of these techniques, guided by a sound understanding of the underlying chemical principles, is fundamental to maintaining the high standards of scientific integrity required in pharmaceutical research and development.

References

-

An Overview of Spectroscopic Techniques in Pharmaceuticals. (2023, March 21). Technology Networks. Retrieved from [Link]

-

Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications. (n.d.). Lab Manager. Retrieved from [Link]

-

Spectroscopy. (n.d.). American Pharmaceutical Review. Retrieved from [Link]

-

Spectrometry in Pharmaceutical Analysis: A Cornerstone of Modern Drug Development. (2025, February 21). Technology Networks. Retrieved from [Link]

-

Spectroscopic Emerging Trends in Pharmaceutical Analysis. (2023, December 8). Research and Reviews: Journal of Pharmaceutical Analysis. Retrieved from [Link]

-

UV-visible spectra of aniline (a), o-toluidine (b) and o-anisidine (c)... (n.d.). ResearchGate. Retrieved from [Link]

-

The ultraviolet spectra of aniline, 2-, 3-, and 4-aminopyridines and of some of their derivatives in n-hexane, 1,4-dioxan, ethanol, and water solutions. (1968). Journal of the Chemical Society B: Physical Organic. Retrieved from [Link]

-

UV-vis spectra of aniline tetramer measured in dimethyl sulfoxide (DMSO). (n.d.). ResearchGate. Retrieved from [Link]

-

UV-Vis Absorption Spectrum of Aniline. (n.d.). SIELC Technologies. Retrieved from [Link]

-

FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. (2006). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

-

Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Rasayan Journal of Chemistry. Retrieved from [Link]

-

FTIR spectrum for Pyridine. (n.d.). ResearchGate. Retrieved from [Link]

-

IR: amines. (n.d.). University of Calgary. Retrieved from [Link]

-

13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

24.10: Spectroscopy of Amines. (2024, March 24). Chemistry LibreTexts. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0003012). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

2-Methyl-5-(2-methylpyrimidin-4-yl)aniline. (n.d.). PubChem. Retrieved from [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Pyridine and ammonia as probes for FTIR analysis of solid acid catalysts. (1991). Journal of the Chemical Society, Faraday Transactions. Retrieved from [Link]

-

Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Retrieved from [Link]

-

Fig. 1 The 1 H NMR chemical shift values (d ppm) of aniline and... (n.d.). ResearchGate. Retrieved from [Link]

-

Mass Spectrometry - Fragmentation Patterns. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]

-

Flow Synthesis of 2-Methylpyridines via α-Methylation. (2015, August 31). Molecules. Retrieved from [Link]

-

Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

-

2-(((4-([2,2′:6′,2″-Terpyridin]-4′-yl)phenyl)imino)methyl)-6-methoxyphenol. (2023). Molbank. Retrieved from [Link]

-

Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines. (n.d.). ResearchGate. Retrieved from [Link]

-

2-(3-Pyridinylmethoxy)aniline, N-methyl-. (n.d.). SpectraBase. Retrieved from [Link]

-

Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Palladium-Catalyzed Asymmetric Oxidative Amination of Internal α,β-Unsaturated Esters with Lewis Basic Amines. (2026, January 13). Journal of the American Chemical Society. Retrieved from [Link]

-

(E)-2,4,6-Trimethyl-N-(pyridin-2-ylmethylidene)aniline. (2012). Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

-

2-methyl-5-[(pyridin-2-yl)methyl]aniline. (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications | Lab Manager [labmanager.com]

- 3. rroij.com [rroij.com]

- 4. paulrpalmer.com [paulrpalmer.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. malvesfalcao.com [malvesfalcao.com]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. hmdb.ca [hmdb.ca]

An In-Depth Technical Guide to the Molecular Structure and Conformation of 2-Methyl-5-(pyridin-4-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and conformational dynamics of 2-Methyl-5-(pyridin-4-yl)aniline, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure is not publicly available, this document synthesizes fundamental principles of stereochemistry, computational chemistry insights, and spectroscopic data from analogous structures to build a robust model of its three-dimensional architecture. We will delve into the steric and electronic factors governing its preferred conformation, the methodologies for its empirical and theoretical elucidation, and the implications of its structural features for molecular interactions and drug design.

Introduction: The Significance of 3D Molecular Architecture

In the realm of drug discovery and materials science, the precise three-dimensional arrangement of atoms within a molecule—its conformation—is a critical determinant of its function. It governs how a molecule interacts with biological targets, its physicochemical properties such as solubility and crystal packing, and ultimately its efficacy and safety as a therapeutic agent. 2-Methyl-5-(pyridin-4-yl)aniline belongs to the class of biaryl compounds, which are characterized by two aromatic rings linked by a single bond. The rotational freedom around this bond gives rise to a spectrum of possible conformations, making a thorough understanding of its preferred spatial arrangement essential. This guide will provide a detailed exploration of the structural nuances of this molecule, offering valuable insights for researchers engaged in its synthesis, characterization, and application.

Molecular Structure and Key Features

2-Methyl-5-(pyridin-4-yl)aniline possesses a molecular framework consisting of a substituted aniline ring linked to a pyridine ring at the 4-position.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂N₂ | |

| Molecular Weight | 184.24 g/mol | |

| CAS Number | 761441-12-7 |

The core structural curiosity of this molecule lies in the rotational barrier around the C-C single bond connecting the aniline and pyridine rings. This rotation is influenced by a delicate interplay of steric and electronic effects.

Diagram of the Molecular Structure of 2-Methyl-5-(pyridin-4-yl)aniline:

Caption: 2D structure of 2-Methyl-5-(pyridin-4-yl)aniline.

Conformational Analysis: The Dihedral Angle as a Key Determinant

The conformation of 2-Methyl-5-(pyridin-4-yl)aniline is primarily defined by the dihedral angle (or torsional angle) between the planes of the aniline and pyridine rings. Several factors influence this angle:

-

Steric Hindrance: The methyl group at the 2-position of the aniline ring is ortho to the bond connecting the two rings. This creates significant steric repulsion with the ortho hydrogens of the pyridine ring.[1][2] To alleviate this steric strain, the molecule is expected to adopt a non-planar conformation where the two rings are twisted relative to each other.[1] In unsubstituted biphenyl, the dihedral angle is approximately 45°.[1] The presence of the ortho-methyl group in our target molecule likely leads to a larger dihedral angle.

-

Electronic Effects: The aniline moiety contains an electron-donating amino group (-NH₂), which increases the electron density of the aniline ring through resonance. Conversely, the nitrogen atom in the pyridine ring is electron-withdrawing, reducing the electron density of the pyridine ring. This electronic push-pull effect can influence the degree of conjugation between the two rings. A more planar conformation would favor π-orbital overlap and conjugation, but this is counteracted by the steric hindrance. The final conformation will be a balance between these opposing forces.

-

Intramolecular and Intermolecular Interactions: While there are no strong intramolecular hydrogen bond donors and acceptors that would lock the conformation, in the solid state, intermolecular hydrogen bonding involving the amino group and the pyridine nitrogen could influence the observed conformation in a crystal lattice.

Based on studies of similarly substituted biaryl systems, a twisted conformation with a significant dihedral angle is the most probable low-energy state for 2-Methyl-5-(pyridin-4-yl)aniline in the gas phase and in solution.

Logical Flow of Conformational Influences:

Caption: Factors influencing the conformation of 2-Methyl-5-(pyridin-4-yl)aniline.

Methodologies for Structural and Conformational Elucidation

Determining the precise conformation of a molecule like 2-Methyl-5-(pyridin-4-yl)aniline requires a combination of experimental and computational techniques.

Experimental Approaches

-

Single-Crystal X-ray Diffraction (SCXRD): This is the gold standard for determining the three-dimensional structure of a molecule in the solid state.[3] It provides precise bond lengths, bond angles, and the dihedral angle between the aromatic rings. The process involves growing a high-quality single crystal of the compound and analyzing the diffraction pattern of X-rays passing through it.[3]

Hypothetical Experimental Workflow for SCXRD:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly 2D techniques like NOESY (Nuclear Overhauser Effect Spectroscopy), can provide information about the through-space proximity of atoms in solution. For 2-Methyl-5-(pyridin-4-yl)aniline, a NOESY experiment could potentially show correlations between the ortho-methyl protons and the ortho-protons of the pyridine ring, which would be indicative of their spatial closeness in the preferred solution-state conformation. Variable temperature NMR can also be used to study the dynamics of rotation around the biaryl bond. [4]

Computational Modeling

In the absence of experimental data, computational methods are invaluable for predicting molecular structure and conformation.

-

Density Functional Theory (DFT): DFT calculations are a powerful tool for predicting the geometry of molecules. [5]A geometry optimization calculation can be performed to find the lowest energy conformation of 2-Methyl-5-(pyridin-4-yl)aniline. A potential energy surface scan, where the dihedral angle between the two rings is systematically varied and the energy calculated at each step, can reveal the rotational energy barrier and the most stable conformation. [5] Predicted Conformational Energy Profile: Based on studies of similar molecules, the potential energy profile for rotation around the central C-C bond is expected to show energy minima at non-planar conformations and energy maxima at planar (0° dihedral angle) and perpendicular (90° dihedral angle) conformations due to steric clash and loss of conjugation, respectively.

Implications for Drug Development and Materials Science

The conformation of 2-Methyl-5-(pyridin-4-yl)aniline has significant implications for its application:

-

Receptor Binding: In drug design, the three-dimensional shape of a molecule is paramount for its ability to fit into the binding pocket of a target protein. The twisted conformation of 2-Methyl-5-(pyridin-4-yl)aniline will present a specific spatial arrangement of its functional groups (the amino group, the methyl group, and the pyridine nitrogen) for interaction with a receptor.

-

Physicochemical Properties: The non-planar structure can affect the molecule's ability to pack efficiently in a crystal lattice, which in turn influences its melting point and solubility. The exposed polar groups in a twisted conformation may lead to different intermolecular interactions compared to a hypothetical planar analogue.

-

Synthetic Accessibility: The synthesis of derivatives of 2-Methyl-5-(pyridin-4-yl)aniline may be influenced by its conformation. For example, the accessibility of the amino group for further reactions could be sterically hindered by the adjacent pyridine ring.

Conclusion

References

-

Chemistry LibreTexts. (2023, January 22). Conformations of Biphenyls. Retrieved from [Link]

-

Ruzziconi, R., Spizzichino, S., Lunazzi, L., Mazzanti, A., & Schlosser, M. (2009). B values as a sensitive measure of steric effects. Chemistry (Weinheim an der Bergstrasse, Germany), 15(11), 2645–2652. [Link]

- Alyar, H., & Bahat, M. (2012). Torsional Energy and Nonlinear Optical Properties of 2-, 3-R-4-Phenylpyridine (R = CH3, NH2 and NO2). Asian Journal of Chemistry, 24(11), 5319-5323.

-

Wikipedia. (2023). Ortho effect. Retrieved from [Link]

-

Liu, L. (2013). Origin and Nature of Bond Rotation Barriers: A Unified View. The Journal of Physical Chemistry A, 117(5), 962–965. [Link]

-

Ruzziconi, R., et al. (2006). Rotational barriers of biphenyls having heavy heteroatoms as ortho-Substituents: experimental and theoretical determination of steric effects. ResearchGate. Retrieved from [Link]

Sources

biological activity of 2-Methyl-5-(pyridin-4-yl)aniline derivatives

An In-depth Technical Guide to the Biological Activity of 2-Methyl-5-(pyridin-4-yl)aniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The 2-methyl-5-(pyridin-4-yl)aniline scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Characterized by a bifunctional arrangement of an electron-donating aniline group and a basic pyridine ring, this core serves as a versatile building block for a diverse range of pharmacologically active molecules.[1] Its primary utility has been demonstrated in the development of protein kinase inhibitors, where the pyridine moiety acts as a crucial hinge-binding element within the ATP-binding pocket of numerous kinases implicated in oncology.[2][3] Derivatives have shown potent activity against key cancer targets, including DNA-Dependent Protein Kinase (DNA-PK), Mer, and c-Met, often demonstrating enhanced potency and favorable pharmacokinetic profiles.[4][5][6][7] Beyond oncology, related structural analogs are being explored for their potential in treating neurocognitive disorders by modulating muscarinic acetylcholine receptors and for their antimicrobial properties.[8][9] This guide synthesizes the current understanding of this scaffold, detailing its chemical rationale, primary biological targets, and the experimental workflows used to validate its therapeutic potential.

Introduction: The 2-Methyl-5-(pyridin-4-yl)aniline Scaffold - A Privileged Structure in Medicinal Chemistry

In the landscape of drug discovery, certain molecular frameworks consistently appear in successful therapeutic agents. These are termed "privileged structures" due to their ability to bind to multiple, distinct biological targets. The 4-(pyridin-4-yl)aniline core, and specifically its 2-methyl derivative, is a recognized privileged scaffold.[3] The structure's inherent chemical properties make it an ideal starting point for creating large, diverse chemical libraries for biological screening.

The primary amine of the aniline ring can be readily functionalized through reactions like sulfonylation or amidation, while the nitrogen atom in the pyridine ring can form salts or participate in crucial hydrogen bonding interactions with protein targets.[1] The methyl group at the 2-position of the aniline ring is not merely a passive substituent; it plays a critical role in modulating the compound's electronic properties, lipophilicity, and steric profile, which can significantly enhance binding affinity and selectivity for its target proteins.[3][4][5]

Caption: Core structure of 2-Methyl-5-(pyridin-4-yl)aniline.

Chapter 1: Synthetic Strategies and Chemical Space Exploration

The synthesis of derivatives based on the 2-methyl-5-(pyridin-4-yl)aniline scaffold is fundamental to exploring their therapeutic potential. The core itself is a valuable synthetic intermediate, and its preparation often involves standard cross-coupling methodologies.[1] Subsequent modifications typically focus on the aniline nitrogen to introduce diverse side chains that can probe the deep pockets of target active sites, thereby enhancing potency and selectivity.

Generalized Synthetic Protocol: N-Acylation of the Aniline Moiety

This protocol describes a common synthetic step to functionalize the aniline group, a key strategy in building libraries of kinase inhibitors.

Rationale: The acylation of the aniline nitrogen with a substituted acyl chloride introduces an amide bond. This amide can act as both a hydrogen bond donor and acceptor, and the appended R-group provides a vector for establishing further interactions with the target protein, thereby improving affinity and modulating physicochemical properties. The choice of a non-nucleophilic base like triethylamine (TEA) is crucial to prevent side reactions, while a polar aprotic solvent like Dichloromethane (DCM) is ideal for solubilizing the reactants without interfering with the reaction.

Step-by-Step Methodology:

-

Preparation: Dissolve 1.0 equivalent of 2-methyl-5-(pyridin-4-yl)aniline in anhydrous DCM in a flame-dried, round-bottom flask under an inert nitrogen atmosphere.

-

Base Addition: Add 1.2 equivalents of triethylamine (TEA) to the solution and stir for 10 minutes at room temperature.

-

Acylation: Slowly add a solution of 1.1 equivalents of the desired acyl chloride (R-COCl) in anhydrous DCM to the reaction mixture at 0 °C (ice bath).

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, quench the reaction with saturated sodium bicarbonate solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the desired N-acylated derivative.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Caption: General workflow for synthesizing aniline derivatives.

Chapter 2: Primary Biological Target Class - Protein Kinase Inhibition

The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. This has made them one of the most important classes of drug targets. The 2-methyl-5-(pyridin-4-yl)aniline scaffold is exceptionally well-suited for creating potent and selective kinase inhibitors.

Mechanism of Action: Hinge-Binding and Beyond

Most kinase inhibitors are ATP-competitive, meaning they bind to the same site as the cell's energy currency, ATP. The 4-(pyridin-4-yl)aniline scaffold effectively mimics the adenine portion of ATP.

-

Hinge-Binding: The pyridine nitrogen is critical for this interaction, typically forming one or more hydrogen bonds with the "hinge region" of the kinase, a flexible loop of amino acids that connects the N- and C-terminal lobes of the enzyme. This interaction anchors the inhibitor in the active site.[3]

-

Selectivity Vector: The aniline portion of the scaffold points out of the adenine-binding region towards more diverse areas of the active site. By modifying this part of the molecule, developers can achieve selectivity for a specific kinase and improve potency.[3]

Caption: General binding mode of pyridinylaniline kinase inhibitors.

Case Study 1: DNA-Dependent Protein Kinase (DNA-PK) Inhibition

DNA-PK is a critical enzyme in the non-homologous end-joining (NHEJ) pathway, which repairs DNA double-strand breaks. In cancer therapy, inhibiting DNA-PK can prevent cancer cells from repairing the DNA damage caused by radiation, thus sensitizing them to treatment.

Researchers have developed imidazo[4,5-c]pyridin-2-ones that incorporate an anilino group as potent DNA-PK inhibitors.[4][5] Structure-activity relationship (SAR) studies revealed that the addition of small, lipophilic groups at the 2-position of the aniline ring, such as a methyl group, led to a significant increase in potency.[4] In contrast, larger or more polar substituents were not well-tolerated at this position.[4][5] One lead compound demonstrated robust radiosensitization in a broad range of cancer cell lines and showed significant tumor growth inhibition in xenograft models when combined with radiation.[4]

| Compound (Aniline Substituent) | DNA-PK IC₅₀ (µM) | Selectivity vs. PI3Kα | Selectivity vs. mTOR |

| Unsubstituted | 4 µM | Modest | Modest |

| 2-Methyl | Potency Increased | - | - |

| 2-Chloro | Potency Increased | - | - |

| 2-Methoxy | Not Tolerated | - | - |

| 2-Nitro | Not Tolerated | - | - |

| Data synthesized from narrative descriptions in source documents.[4][5] Specific IC₅₀ values for substituted compounds were not provided in the text. |

Case Study 2: Dual Mer/c-Met Inhibition

Mer and c-Met are receptor tyrosine kinases that are often overexpressed in various tumors, playing roles in cell proliferation, survival, and migration.[6][7] Developing dual inhibitors against both targets can provide a more comprehensive anti-cancer effect.

A series of 2-substituted aniline pyrimidine derivatives were designed and synthesized for this purpose.[6][7] Compound 18c from one study emerged as a particularly promising candidate, with potent inhibitory activity against both kinases.[6][7]

| Compound | Mer Kinase IC₅₀ (nM) | c-Met Kinase IC₅₀ (nM) |

| 18c | 18.5 ± 2.3 | 33.6 ± 4.3 |

| 18h | 12.4 ± 1.9 | 42.6 ± 8.1 |

| 18g | 20.3 ± 3.2 | 48.7 ± 8.7 |

| Table adapted from data presented in the source literature.[6] |

Furthermore, compound 18c displayed good anti-proliferative activity against liver, breast, and colon cancer cell lines and exhibited excellent stability in human liver microsomes, suggesting favorable drug-like properties.[6][7][10]

Experimental Workflow: Assessing Kinase Inhibitory Potential

Validating a potential kinase inhibitor requires a multi-step process that moves from a biochemical context to a cellular one.

Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical)

-

Principle: To measure the direct inhibitory effect of a compound on the purified kinase enzyme's ability to phosphorylate a substrate. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

-

Methodology:

-

Dispense the test compound in various concentrations into a 384-well plate.

-

Add the purified kinase enzyme and a biotinylated peptide substrate.

-

Initiate the kinase reaction by adding ATP. Incubate at room temperature.

-

Stop the reaction and add a detection solution containing a europium-labeled anti-phosphoserine antibody and streptavidin-allophycocyanin (SA-APC).

-

Incubate to allow binding. If the substrate is phosphorylated, the antibody binds, bringing the europium and APC into proximity, generating a FRET signal.

-

Read the plate on a suitable plate reader. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated.

-

Protocol 2: Cellular Proliferation Assay (MTT Assay)

-

Principle: To assess the effect of the compound on the viability and proliferation of cancer cells, which validates that the biochemical inhibition translates to a cellular effect.

-

Methodology: [3]

-

Seed cancer cells (e.g., HCT116) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with serial dilutions of the test compound and incubate for 72 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at ~570 nm using a microplate reader. The GI₅₀ value (the concentration for 50% growth inhibition) is determined.

-

Caption: Workflow from biochemical screening to cellular validation.

Chapter 3: Expanding Therapeutic Horizons

While kinase inhibition is the most explored activity, the versatility of the pyridinylaniline scaffold extends to other important therapeutic areas.

Neuromodulation: M4 Muscarinic Acetylcholine Receptor PAMs

The M₄ muscarinic acetylcholine receptor (mAChR) is a key target for treating neurocognitive disorders. A recent study explored derivatives of 2-methyl-5-(1H-pyrazol-4-yl)pyridines, which are structurally related to the aniline scaffold, as positive allosteric modulators (PAMs) of the M₄ receptor.[8] PAMs do not activate the receptor directly but enhance the effect of the natural ligand, acetylcholine. This approach can offer greater specificity and a finer degree of modulation. The study identified novel compounds that could selectively enhance specific downstream signaling pathways (e.g., β-arrestin recruitment), providing valuable chemical tools for dissecting the therapeutic roles of these pathways in brain disorders.[8]

Antimicrobial Applications

Several studies have screened derivatives of related scaffolds for antimicrobial activity. N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives, which share the core structure, showed moderate activity against various bacterial and fungal strains.[9] Additionally, other studies on 2-methyl-5-nitroaniline derivatives have explored their synthesis and potential as antimicrobial agents.[11] While this area is less developed than oncology, it highlights the potential to adapt the scaffold for anti-infective drug discovery.

Chapter 4: Pharmacokinetic and Drug-like Properties

A compound's biological activity is only one part of its therapeutic potential. Its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is equally critical.

Studies on aniline derivatives have shown that the position of methyl groups can significantly influence metabolic rates.[12] For the 2-substituted aniline pyrimidine derivatives developed as Mer/c-Met inhibitors, several candidates showed promising metabolic stability in in-vitro human liver microsome assays, a key indicator of how quickly a drug might be cleared from the body.[6][7] High stability is often a desirable trait, as it can lead to a longer half-life and more sustained therapeutic effect in vivo.

Protocol: In Vitro Metabolic Stability Assay

-

Principle: To determine the rate at which a compound is metabolized by liver enzymes, primarily cytochrome P450s. This is a standard preclinical assay to predict in vivo clearance.

-

Methodology:

-

Pre-warm a solution of human liver microsomes and the test compound in a phosphate buffer at 37 °C.

-

Initiate the metabolic reaction by adding a pre-warmed NADPH-regenerating system (the cofactor for P450 enzymes).

-

Take aliquots from the reaction mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Immediately quench the metabolic activity in each aliquot by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

-

Calculate the in vitro half-life (t₁/₂) by plotting the natural log of the percent remaining parent compound versus time.

-

Conclusion and Future Directions

The 2-methyl-5-(pyridin-4-yl)aniline scaffold is a powerful and versatile platform for drug discovery. Its proven success in generating potent kinase inhibitors for oncology, particularly against targets like DNA-PK, Mer, and c-Met, underscores its value. The strategic placement of the 2-methyl group has been shown to be a key factor in enhancing potency.

Future research should continue to explore the vast chemical space around this core. Key directions include:

-

Expanding the Target Space: Systematically screening derivatives against a broader panel of kinases to identify novel anti-cancer agents.

-

Optimizing for CNS Diseases: Leveraging the scaffold's ability to modulate targets like the M₄ receptor to develop brain-penetrant drugs for neurocognitive disorders.

-

Structure-Based Design: Using co-crystal structures of inhibitors bound to their targets to rationally design next-generation compounds with enhanced selectivity and minimized off-target effects.

-

Improving ADME Properties: Systematically modifying the scaffold to fine-tune pharmacokinetic parameters, balancing potency with drug-like properties such as solubility, permeability, and metabolic stability.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the 2-methyl-5-(pyridin-4-yl)aniline scaffold will undoubtedly continue to yield promising candidates for treating a wide range of human diseases.

References

- 2-Methyl-5-(pyridin-4-yl)aniline - Benchchem. (n.d.).

- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PubMed Central. (n.d.).

- Comparative Guide to Structural Analogues of 3-Methyl-4-(pyridin-4-yl)aniline for Kinase Inhibitor Synthesis - Benchchem. (n.d.).

- Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (n.d.).

- Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed. (2024, August 8).

- 2-Methyl-5-nitroaniline: Synthesis, Biological Activity, and Crystalline Properties. (2025, June 10).

- Synthesis and Antimicrobial Activity of 2‐Methyl‐5‐nitroaniline Derivatives: A Structure‐Activity Relationship Study | Request PDF - ResearchGate. (2025, August 7).

- Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - ACS Publications. (2024, July 15).

- Synthesis of 2-(Pyridin-2-yl)phenols and 2-(Pyridin-2-yl)anilines - ResearchGate. (n.d.).

- Comparative Guide to 3-Methyl-4-(pyridin-4-yl)aniline and 3-chloro-4-(pyridin-4-yl)aniline in Medicinal Chemistry - Benchchem. (n.d.).

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC - NIH. (2024, January 18).

- Differences in Pharmacokinetics and Haematotoxicities of Aniline and Its Dimethyl Derivatives Orally Administered in Rats | Request PDF - ResearchGate. (2025, August 9).

- Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - MDPI. (2024, January 18).

- Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives | Request PDF - ResearchGate. (2025, August 6).

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Identification of 6-Anilino Imidazo[4,5-c]pyridin-2-ones as Selective DNA-Dependent Protein Kinase Inhibitors and Their Application as Radiosensitizers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Discovery of 2-Methyl-5-(1 H-pyrazol-4-yl)pyridines and Related Heterocycles as Promising M4 mAChR Positive Allosteric Modulators for the Treatment of Neurocognitive Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

2-Methyl-5-(pyridin-4-yl)aniline: A Versatile Scaffold for Advanced Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of 2-Methyl-5-(pyridin-4-yl)aniline, a heterocyclic aromatic amine of significant interest in contemporary medicinal chemistry. While not extensively profiled for its intrinsic biological activity, its strategic architecture makes it a highly valuable and versatile building block for the synthesis of pharmacologically active agents, particularly kinase inhibitors. This guide will delve into its physicochemical properties, plausible synthetic routes with detailed experimental considerations, and its application in the construction of targeted therapeutics. By elucidating the causality behind experimental choices and grounding claims in authoritative sources, we aim to provide a self-validating resource for researchers leveraging this scaffold in their drug discovery endeavors.

Introduction: The Strategic Value of the 2-Methyl-5-(pyridin-4-yl)aniline Scaffold

The quest for novel therapeutics with high potency and selectivity is a central theme in modern drug discovery. Privileged scaffolds, molecular frameworks that are able to bind to multiple biological targets, are of particular interest as they provide a robust starting point for the development of new drugs. The pyridinylaniline core is one such privileged scaffold, frequently appearing in molecules designed to interact with key regulators of cellular signaling, most notably protein kinases.[1][2]

2-Methyl-5-(pyridin-4-yl)aniline (C₁₂H₁₂N₂) is an exemplar of this scaffold, featuring a unique combination of structural and electronic properties that make it an attractive building block for medicinal chemists.[3] Its molecular architecture, a substituted aniline ring linked to a pyridine ring, offers several key advantages:

-

Bifunctional Reactivity: The presence of a primary aromatic amine and a basic pyridine nitrogen allows for orthogonal functionalization. The aniline moiety is a versatile handle for amide bond formation, sulfonylation, and various cross-coupling reactions, enabling the introduction of diverse side chains to probe the active sites of biological targets.[3] The pyridine nitrogen can act as a hydrogen bond acceptor, a crucial interaction for binding to many protein kinases, and can also be quaternized to modulate solubility and pharmacokinetic properties.[4]

-

Strategic Methylation: The methyl group on the aniline ring is not merely a passive substituent. Its electron-donating nature can influence the pKa of the aniline nitrogen, potentially modulating the strength of hydrogen bonding interactions with target proteins.[2] Furthermore, the methyl group can provide beneficial steric interactions within a hydrophobic pocket of a kinase active site, enhancing binding affinity and selectivity.

-

Rigid Biaryl Core: The biaryl structure provides a well-defined and relatively rigid core, which is advantageous for structure-based drug design. This rigidity allows for more predictable binding modes and facilitates the optimization of substituent vectors to maximize target engagement and improve pharmacokinetic profiles.

This guide will provide a detailed examination of 2-Methyl-5-(pyridin-4-yl)aniline, from its synthesis and characterization to its application in the design and development of targeted therapies.

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the properties of its derivatives.

Table 1: Physicochemical Properties of 2-Methyl-5-(pyridin-4-yl)aniline

| Property | Value | Source |

| CAS Number | 761441-12-7 | [1] |

| Molecular Formula | C₁₂H₁₂N₂ | [1] |

| Molecular Weight | 184.24 g/mol | [1] |

| Appearance | Solid | [1] |

| Boiling Point | 357.2 ± 30.0 °C at 760 mmHg | [1] |

| InChI Key | OSCQHDWIGRRRNY-UHFFFAOYSA-N | [1] |

Table 2: Safety Information for 2-Methyl-5-(pyridin-4-yl)aniline

| Hazard Statement Code | Precautionary Statement Code | GHS Pictogram |

| H302, H315, H319, H335 | P261, P264, P270, P271, P280, P302+P352, P304+P340, P305+P351+P338, P321, P330, P362, P403+P233, P405, P501 | GHS07 (Harmful) |

Disclaimer: This safety information is a summary. Researchers should consult the full Safety Data Sheet (SDS) before handling this compound.

Synthesis of 2-Methyl-5-(pyridin-4-yl)aniline: A Plausible Route via Suzuki-Miyaura Coupling

The proposed synthesis involves a two-step sequence starting from the commercially available 5-bromo-2-methylaniline.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for specific laboratory conditions and scale. The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome.[9]

Materials:

-

5-Bromo-2-methylaniline (1.0 equiv)

-

Pyridine-4-boronic acid (1.2 - 1.5 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)[5]

-

Base (e.g., anhydrous K₂CO₃, 2.0 - 3.0 equiv)[6]

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)[6]

-

Schlenk flask or similar reaction vessel for inert atmosphere chemistry

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 5-bromo-2-methylaniline (1.0 equiv), pyridine-4-boronic acid (1.2 equiv), and the finely ground, anhydrous base (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst (e.g., 3 mol%) to the Schlenk flask.

-

Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure all oxygen is removed.

-

Solvent Addition: Add the anhydrous, degassed solvent via syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is often complete within 12-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract the product with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford 2-Methyl-5-(pyridin-4-yl)aniline.

Characterization

The synthesized 2-Methyl-5-(pyridin-4-yl)aniline should be thoroughly characterized to confirm its identity and purity.

Table 3: Representative Analytical Data for 2-Methyl-5-(pyridin-4-yl)aniline

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the aromatic protons on both the aniline and pyridine rings, a singlet for the methyl group, and a broad singlet for the amine protons. |

| ¹³C NMR | Resonances for all 12 carbon atoms, including the methyl carbon and the aromatic carbons. |

| Mass Spectrometry (ESI+) | A prominent peak corresponding to the [M+H]⁺ ion at m/z 185.10. |

Application in Medicinal Chemistry: A Building Block for Kinase Inhibitors

The 2-Methyl-5-(pyridin-4-yl)aniline scaffold is particularly well-suited for the synthesis of kinase inhibitors. Protein kinases are a large family of enzymes that play critical roles in regulating a wide array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.[2]

Key Design Principles for Kinase Inhibitors

The design of kinase inhibitors often revolves around targeting the ATP-binding site. The pyridinylaniline scaffold is adept at this for several reasons:

-

Hinge Binding: The pyridine nitrogen can form a crucial hydrogen bond with the "hinge region" of the kinase ATP-binding pocket, a key interaction for many potent inhibitors.[4]

-

Hydrophobic Pockets: The biaryl core can occupy hydrophobic regions of the active site.

-